2-methylbutan-2-ol;zirconium
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Overview
Description
2-Methylbutan-2-ol, also known as tert-amyl alcohol or tert-pentanol, is a tertiary alcohol with the chemical formula C5H12O. It is a clear, colorless liquid with a strong odor of peppermint. This compound is one of the isomers of pentanol and has been used historically as an anesthetic and more recently as a recreational drug due to its sedative and hypnotic effects .
Preparation Methods
2-Methylbutan-2-ol can be synthesized through several methods:
Hydration of 2-methyl-2-butene: This method involves the hydration of 2-methyl-2-butene in the presence of an acidic catalyst.
Favorskii Reaction: Another method involves the reaction of acetone and acetylene to produce 2-methylbut-3-yn-2-ol, which is then hydrogenated using a Raney nickel catalyst to yield 2-methylbutan-2-ol.
Chemical Reactions Analysis
2-Methylbutan-2-ol undergoes various chemical reactions:
Scientific Research Applications
2-Methylbutan-2-ol has several applications in scientific research and industry:
Frothing Agent: It acts as a frothing agent in ore flotation.
Surfactant: It is used as a surfactant in petroleum recovery.
Stabilizing Agent: It serves as a stabilizing agent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-methylbutan-2-ol involves its interaction with GABA_A receptors as a positive allosteric modulator, similar to ethanol. This interaction enhances the inhibitory effects of GABA, leading to its sedative and hypnotic effects . The compound’s psychotropic effects are distinct from ethanol, with a more pronounced impact on coordination and balance .
Comparison with Similar Compounds
2-Methylbutan-2-ol is similar in structure and function to other tertiary alcohols such as tert-butanol and tert-pentanol. it is unique due to its higher potency and distinct psychotropic effects. Similar compounds include:
tert-Butanol: Another tertiary alcohol with similar uses but lower potency.
tert-Pentanol: An isomer of 2-methylbutan-2-ol with similar properties.
Properties
Molecular Formula |
C20H48O4Zr |
---|---|
Molecular Weight |
443.8 g/mol |
IUPAC Name |
2-methylbutan-2-ol;zirconium |
InChI |
InChI=1S/4C5H12O.Zr/c4*1-4-5(2,3)6;/h4*6H,4H2,1-3H3; |
InChI Key |
KUOIDKZXLWUSNF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)O.CCC(C)(C)O.CCC(C)(C)O.CCC(C)(C)O.[Zr] |
Origin of Product |
United States |
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